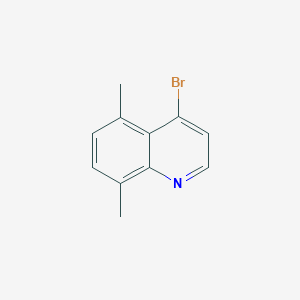

4-Bromo-5,8-dimethylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1070879-34-3 |

|---|---|

Molecular Formula |

C11H10BrN |

Molecular Weight |

236.11 g/mol |

IUPAC Name |

4-bromo-5,8-dimethylquinoline |

InChI |

InChI=1S/C11H10BrN/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-6H,1-2H3 |

InChI Key |

OCJWXTVLBZUKJA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=NC2=C(C=C1)C)Br |

Canonical SMILES |

CC1=C2C(=CC=NC2=C(C=C1)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 5,8 Dimethylquinoline

Strategic Approaches to the Quinoline (B57606) Core with Dimethyl Substitution

The formation of the quinoline ring system is a foundational aspect of organic chemistry, with a rich history of named reactions and a continuous evolution toward more efficient and selective modern techniques.

The synthesis of the quinoline scaffold has been historically achieved through several classical methods that remain relevant. bohrium.comiipseries.org These reactions typically involve the cyclization of an aniline (B41778) with a three-carbon component. acs.org Contemporary methods, however, offer significant improvements in terms of efficiency, selectivity, and environmental impact. mdpi.comijfans.org

Classical Annulation Reactions:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgscispace.com It is a robust but often harsh method.

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with anilines, generally under milder conditions. bohrium.com

Combes Synthesis: This involves the condensation of anilines with β-diketones, catalyzed by an acid like sulfuric acid, to produce 2,4-disubstituted quinolines. bohrium.comiipseries.org

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often under acidic or basic catalysis. iipseries.orgresearchgate.net

Contemporary Annulation Reactions: Modern synthetic chemistry has introduced a variety of advanced catalytic systems to construct the quinoline ring. These methods often provide higher yields, greater functional group tolerance, and better regioselectivity. mdpi.comijfans.org

Transition-Metal Catalysis: Catalysts based on palladium, copper, rhodium, and cobalt have been extensively used to facilitate C-H activation and annulation reactions for quinoline synthesis. mdpi.comnumberanalytics.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Friedländer synthesis. mdpi.comresearchgate.net

Photocatalysis: This green chemistry approach uses light energy to promote the cyclization reactions needed to form the quinoline core under mild conditions. ijfans.org

Table 1: Comparison of Classical and Contemporary Quinoline Synthesis Methods

| Method | Precursors | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Harsh (conc. H₂SO₄, high temp.) | Simple, one-pot | Low yields, harsh conditions, toxic byproducts. ijfans.org |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Straightforward, versatile. researchgate.net | Can have low yields and poor regioselectivity. ijfans.org |

| Transition-Metal Catalysis | Anilines, Alkynes/Aldehydes | Metal Catalyst (e.g., Pd, Cu, Rh) | High efficiency, high selectivity, mild conditions. mdpi.comnumberanalytics.com | Expensive catalysts, potential metal contamination. |

| Microwave-Assisted Synthesis | Classical Reactants | Microwave Irradiation | Rapid reaction times, improved yields. mdpi.comresearchgate.net | Requires specialized equipment. |

A highly effective strategy for synthesizing complex quinolines like 4-bromo-5,8-dimethylquinoline is to use starting materials that already contain some of the desired substituents. nih.gov This "building block" approach simplifies the synthetic route by avoiding potentially difficult or low-yield substitution reactions on the fully formed quinoline ring. nih.gov

For the target molecule, a logical precursor would be 2,5-dimethylaniline. Reacting this pre-functionalized aniline in a classical synthesis, such as the Conrad-Limpach or Doebner-von Miller reaction, would directly install the 5- and 8-methyl groups onto the quinoline core. acs.org This strategy ensures the correct placement of the alkyl groups from the outset, a significant challenge in multi-step syntheses. Similarly, using a pre-functionalized carbonyl compound in a Friedländer synthesis can also direct the substitution pattern of the final product. researchgate.net

Precursors and Intermediate Derivatization for this compound

A documented synthesis of related compounds highlights a robust pathway that proceeds through a key nitrated quinolone intermediate. acs.orgnih.gov This approach allows for the specific and high-yield introduction of the bromine atom at the 4-position.

A general synthesis for 4-substituted 5,8-dimethylquinolines has been developed using 5,8-dimethyl-6-nitro-4-quinolone as a common intermediate. acs.orgacs.org The synthesis begins with the cyclization to form 5,8-dimethyl-4-quinolone. This precursor is then nitrated to introduce a nitro group at the 6-position, yielding the pivotal intermediate, 5,8-dimethyl-6-nitro-4-quinolone. acs.org The structure of this key intermediate has been confirmed by X-ray crystallography. nih.gov

The nitration step is achieved by treating 5,8-dimethyl-4-quinolone with nitric acid in a sulfuric acid medium at low temperatures (ice-water bath). acs.org This intermediate is crucial because the 4-quinolone structure allows for subsequent conversion to a 4-haloquinoline, which is highly susceptible to nucleophilic substitution. acs.orgnih.gov

With the 5,8-dimethyl-6-nitro-4-quinolone intermediate in hand, the next critical step is the regioselective introduction of a halogen at the 4-position. This is accomplished by converting the 4-oxo group into a 4-halo group. While the published procedure specifically details the synthesis of the 4-chloro derivative, it notes the general utility of 4-haloquinolines, including 4-bromoquinolines, as versatile intermediates for further functionalization. acs.orgnih.gov

The transformation is typically achieved by heating the quinolone with a halogenating agent. For example, heating 5,8-dimethyl-6-nitro-4-quinolone with phosphorus oxychloride (POCl₃) effectively yields 4-chloro-5,8-dimethyl-6-nitroquinoline. acs.org A similar transformation to obtain the target 4-bromo derivative would involve using a brominating agent such as phosphorus oxybromide (POBr₃). This step is highly regioselective due to the reactivity of the 4-quinolone tautomer.

Table 2: Synthesis and Halogenation of the Key Intermediate

| Step | Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 5,8-Dimethyl-4-quinolone | Nitric Acid, Sulfuric Acid | 5,8-Dimethyl-6-nitro-4-quinolone | Not specified | acs.org |

| Chlorination | 5,8-Dimethyl-6-nitro-4-quinolone | Phosphorus Oxychloride (POCl₃) | 4-Chloro-5,8-dimethyl-6-nitroquinoline | Not specified | acs.org |

The introduction of the two methyl groups at the 5- and 8-positions is most strategically accomplished by starting with a precursor that already contains these groups, namely 2,5-dimethylaniline. acs.org This building block approach circumvents the significant challenges associated with the direct methylation of the quinoline ring.

Direct C-H methylation of a pre-formed quinoline nucleus is notoriously difficult to control. The challenges include:

Low Reactivity: The electron-deficient nature of the quinoline ring makes it resistant to electrophilic substitution unless strongly activating groups are present.

Poor Regioselectivity: If methylation does occur, it often leads to a mixture of isomers, with substitution occurring at multiple positions on both the benzene (B151609) and pyridine (B92270) rings, making separation and purification problematic.

Harsh Conditions: The conditions required for direct methylation can be harsh, potentially leading to degradation of the quinoline ring or other functional groups.

Therefore, the most logical and efficient methodology is to incorporate the 5,8-dimethyl substitution pattern from the very beginning of the synthetic sequence by choosing the appropriately substituted aniline. scispace.comnih.gov

Catalytic Systems in the Synthesis of this compound and Related Structures

The construction of the quinoline core is often achieved through cyclization reactions, which have been significantly refined through the use of various catalytic systems. These catalysts enhance efficiency, selectivity, and substrate scope, moving beyond classical methods that often require harsh conditions and offer limited functional group tolerance. researchgate.net

Transition metals play a pivotal role in modern organic synthesis, enabling the construction of complex molecules like quinolines through various coupling and cyclization reactions. researchgate.netchim.it Catalysts based on palladium, rhodium, iron, copper, and silver have been extensively developed for quinoline synthesis. researchgate.netmdpi.comchemrevlett.com

Common strategies include:

C-H Activation: Rhodium and cobalt catalysts can facilitate the cyclization of anilines with other components like alkynes or ketones through the activation of C-H bonds, providing a direct and atom-economical route to substituted quinolines. mdpi.com

A³ Coupling (Aniline-Aldehyde-Alkyne): This three-component reaction is a powerful method for synthesizing 2,4-disubstituted quinolines. chemrevlett.com Iron and copper salts are commonly used catalysts for this transformation, which proceeds through a sequence of coupling, hydroarylation, and dehydrogenation. chemrevlett.com

Reductive Cyclization: Iron-catalyzed reductive cyclization of ortho-nitro-substituted Baylis-Hillman acetates using carbon monoxide as a reductant can produce 3-substituted quinolines. acs.org

Annulation Reactions: Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a mild pathway to 2,4-disubstituted quinolines. organic-chemistry.org

A general synthesis for 4-substituted-5,8-dimethylquinolines has been developed starting from 5,8-dimethyl-6-nitro-4-quinolone. nih.govacs.org This intermediate can be converted to the corresponding 4-chloro or 4-bromo derivative. nih.govacs.org The bromination is a key step for introducing the bromo substituent at the 4-position, which can then be used for further functionalization. This highlights the utility of 4-haloquinoline intermediates in the synthesis of diverse quinoline derivatives. nih.govacs.org

Table 1: Examples of Transition Metal Catalysts in Quinoline Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| FeCl₃ | A³ Coupling/Cyclization | Primary anilines, aldehydes, terminal alkynes | 2,4-Disubstituted quinolines | chemrevlett.com |

| Rh(III) species | C-H Activation/Cyclization | Aniline derivatives, alkynyl esters | Quinoline carboxylates | mdpi.com |

| [Cp*Fe(CO)₂]₂ | Reductive Cyclization | o-Nitro-substituted Baylis-Hillman acetates | 3-Substituted quinolines | acs.org |

| PdCl₂(PPh₃)₂ | Domino Reaction | 2-Chloro-3-formylquinolines, acetophenones, boronic acids | Highly functionalized quinolines | chim.it |

| Zn(OTf)₂ | Cyclizative A³ Coupling | Anilines, aromatic aldehydes, phenylacetylene | 2,4-Diaryl quinolines | chemrevlett.com |

In recent years, photocatalysis and electrocatalysis have emerged as powerful green alternatives to traditional synthetic methods, often operating under mild, ambient conditions. nih.govacs.org

Photocatalysis: Visible-light photoredox catalysis has been successfully applied to quinoline synthesis. nih.gov One notable method involves the electrocyclization of 2-vinylarylimines, using 9,10-phenanthrenequinone (PQ) as a photocatalyst under blue LED irradiation. nih.govorganic-chemistry.org The proposed mechanism suggests that the excited-state photocatalyst induces a one-electron oxidation of the imine substrate, generating an iminium radical cation that triggers the cyclization and subsequent aromatization to form the quinoline ring. organic-chemistry.org This approach avoids harsh reagents and long reaction times. organic-chemistry.org Another photocatalytic method utilizes a dual-catalyst system for the Povarov reaction to synthesize quinolines from anilines and aldehydes under oxidant-free conditions. nih.gov

Electrocatalysis: Electrosynthesis offers a metal-free and oxidant-free pathway for constructing quinoline frameworks. acs.orgnih.gov An efficient method for creating fused tricyclic quinoline derivatives involves an electrocatalytic [4+2] annulation. acs.orgnih.gov This process uses a catalytic amount of an iodide salt, where an iodide-mediated electro-oxidation of a secondary amine generates an imine in situ, which then undergoes cycloaddition and aromatization. nih.gov Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has also been developed for the reduction of the quinoline ring to form tetrahydroquinolines under mild conditions. beilstein-journals.orgresearchgate.net

Organocatalysis provides a "green" alternative to metal-based catalysts, avoiding the potential toxicity of residual metals. nih.gov Several metal-free strategies have been developed for quinoline synthesis.

Key organocatalytic and metal-free approaches include:

Acid Catalysis: Brønsted acids like trifluoromethanesulfonic acid (TFA) and methanesulfonic acid have been used to catalyze the synthesis of quinolines from anilines and other precursors. mdpi.com Superacids can act as both the reaction medium and catalyst, facilitating the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com

Chiral Phosphoric Acids: In asymmetric synthesis, chiral phosphoric acids have been employed as efficient organocatalysts in the atroposelective Friedländer heteroannulation reaction, producing axially chiral polysubstituted 4-arylquinolines with high enantioselectivity. nih.gov

Iodine-Mediated Reactions: Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or molecular iodine (I₂) provides a direct route to 3-iodoquinolines under mild conditions. researchgate.netnih.gov

Base-Promoted Cyclization: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote cascade reactions, such as the Michael addition/cyclization between aminobenzonitriles and alkynoates, to form highly functionalized quinolines. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Production

The efficient production of a specific target like this compound requires careful optimization of reaction parameters to maximize yield and minimize byproducts. General strategies for quinoline synthesis can be adapted and fine-tuned for this specific molecule. scispace.comnih.gov

Further insight can be gained from a patented process for the synthesis of 4-bromo-2-fluoro-6,8-dimethylquinoline . google.com This reaction involves the cyclization of 2-ethynyl-4,6-dimethylaniline with tribromofluoromethane. The optimization of the base was crucial for the reaction's success, demonstrating that amine bases were essential while inorganic bases like potassium carbonate resulted in zero yield.

Table 2: Optimization of Base in the Synthesis of a 4-Bromo-2-fluoroquinoline Derivative google.com

| Entry | Base | Solvent | Yield (%) |

| 1 | Triethylamine (TEA) | Dichloroethane (DCE) | 70 |

| 2 | Diisopropylethylamine (DIPEA) | Dichloroethane (DCE) | 75 |

| 3 | 4-Methylmorpholine (NMM) | Dichloroethane (DCE) | 78 |

| 4 | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Dichloroethane (DCE) | 65 |

| 5 | Potassium Carbonate (K₂CO₃) | Dichloroethane (DCE) | 0 |

This table illustrates that the choice of an appropriate organic base, such as 4-Methylmorpholine (NMM), significantly impacts the yield of the final brominated quinoline product. google.com

Other factors that are commonly optimized in quinoline synthesis include:

Temperature and Reaction Time: In a Skraup-type reaction to produce a substituted quinoline, carrying out the reaction at 120 °C for 20 minutes gave a significantly better product ratio (7:1:1) compared to the same reaction at 100 °C (1:2:1). nih.gov However, longer reaction times at the higher temperature led to product decomposition. nih.gov

Catalyst Loading: In microwave-assisted syntheses, optimizing the amount of catalyst is key. For one substituted quinoline, increasing the catalyst (PDTC) concentration from 0 to 25 mol% dramatically increased the yield from 10% to 88%. clockss.org

Solvent: The choice of solvent can be critical. In a visible-light-induced synthesis of quinoline-2,4-diones, a mixed solvent system of CH₃CN/H₂O (2/1) provided a much higher yield (80%) compared to CH₃CN alone (56%) or other organic solvents like DMSO, DCM, or THF. mdpi.com

By systematically adjusting these parameters—catalyst type and loading, solvent, base, temperature, and reaction time—the synthesis of this compound can be optimized for high yield and purity.

Chemical Reactivity and Transformation of 4 Bromo 5,8 Dimethylquinoline

Nucleophilic Substitution Reactions at the 4-Position

The bromine atom at the 4-position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the heterocyclic nitrogen atom activates the C4 position towards attack by nucleophiles, facilitating the displacement of the bromide leaving group. This reactivity is a cornerstone of the synthetic utility of 4-Bromo-5,8-dimethylquinoline.

A key application of this compound is its role as a precursor for a variety of 4-substituted quinoline derivatives. The bromo group can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups that modulate the molecule's biological and physical properties.

Research has demonstrated the successful conversion of this compound into numerous derivatives. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) provides the corresponding 4-methoxy derivative. Similarly, treatment with sodium hydrosulfide (B80085) can yield the 4-thioalkylated product after subsequent alkylation. The introduction of an amino group can be achieved through various amination protocols, and hydrolysis under specific conditions can furnish the corresponding 4-hydroxyquinoline (B1666331) (quinolone) nih.gov. While direct cyanation of this specific substrate is not widely reported, the conversion of aryl bromides to nitriles is a well-established transformation in organic synthesis, often achieved using reagents like copper(I) cyanide (in the Rosenmund-von Braun reaction) or more modern palladium-catalyzed methods researchgate.netnih.govnih.gov.

The following table summarizes representative nucleophilic substitution reactions performed on a 6-nitro substituted analog of this compound, which showcases the versatility of the 4-haloquinoline core in SNAr reactions nih.gov.

| Nucleophile | Reagent/Conditions | Product Functional Group |

| Hydroxide | H₂O / acid | -OH (Hydroxy) |

| Methoxide | NaOMe / MeOH, reflux | -OCH₃ (Alkoxy) |

| Thiolate | NaSH then MeI | -SCH₃ (Thioalkyl) |

| Acetamide | AcNH₂, K₂CO₃, DMF | -NHCOCH₃ (Amido) |

| Chloride | POCl₃ / PCl₅ | -Cl (Chloro) |

This table is generated based on data for the analogous compound 4-Bromo-5,8-dimethyl-6-nitroquinoline, illustrating the typical reactivity of the C4-bromo group.

The nucleophilic aromatic substitution at the 4-position of quinolines proceeds through a well-established stepwise mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The reaction is initiated by the attack of the nucleophile on the electron-deficient C4 carbon atom, which is activated by the electron-withdrawing quinoline nitrogen. This initial attack breaks the aromaticity of the pyridine (B92270) ring and forms the tetrahedral Meisenheimer complex. This intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom and across the aromatic system. The final step involves the departure of the bromide leaving group, which restores the aromaticity of the quinoline ring and yields the substituted product. The rate of these reactions is influenced by the strength of the nucleophile, the stability of the leaving group, and the solvent used.

Carbon-Carbon Bond Forming Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound serves as a versatile handle for constructing new carbon-carbon bonds, significantly expanding its synthetic potential. This is primarily achieved through modern cross-coupling methodologies and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and aryl bromides are excellent substrates for these transformations. This compound is well-suited for participation in several of these key reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl or aryl-alkenyl bonds under relatively mild conditions researchgate.netwikipedia.orgwikipedia.orgtandfonline.com.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex and requires a base nih.govnih.gov.

Sonogashira Coupling: This methodology allows for the direct coupling of the aryl bromide with a terminal alkyne, creating an aryl-alkyne bond. The reaction is typically co-catalyzed by palladium and copper complexes wisc.edursc.org.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-Aryl' |

| Heck | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Base | Aryl-Alkenyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkynyl |

Beyond cross-coupling, the bromine atom can be used to generate highly reactive organometallic intermediates that can subsequently add to various electrophiles.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a rapid lithium-halogen exchange. This reaction forms 5,8-dimethylquinolin-4-yl-lithium wikipedia.orgnih.govresearchgate.netharvard.edu. This potent nucleophile can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to install a new carbon-based substituent at the 4-position. However, care must be taken as the acidic protons of the methyl groups could potentially be deprotonated by the highly basic organolithium species, leading to side reactions chemicalforums.com.

Grignard Reagent Formation: The corresponding Grignard reagent, 5,8-dimethylquinolin-4-yl-magnesium bromide, can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent wikipedia.orgwisc.edumasterorganicchemistry.comchemguide.co.uklibretexts.org. While typically less reactive than their organolithium counterparts, Grignard reagents are powerful nucleophiles that readily add to carbonyl compounds and other electrophiles, providing another reliable route for C-C bond formation.

Direct cycloaddition reactions involving the carbon-bromine bond itself are not a common transformation pathway for this class of compound.

Electrophilic Aromatic Substitution on the Dimethylquinoline Core

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process governed by the directing effects of both the heterocyclic nitrogen and the existing substituents. The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under the acidic conditions typical for EAS. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring graduatecollege.ac.inquimicaorganica.orgquora.com.

In unsubstituted quinoline, electrophilic attack favors the C5 and C8 positions graduatecollege.ac.inquimicaorganica.orgquora.comstackexchange.com. However, in this compound, these positions are already occupied. Therefore, the regiochemical outcome of any further EAS is determined by the combined influence of the C4-bromo, C5-methyl, and C8-methyl groups on the remaining C6 and C7 positions.

The directing effects of the substituents are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| Quinoline Nitrogen | N1 | -I, -M (deactivating) | Deactivates both rings, strongly deactivates pyridine ring |

| Methyl | C5, C8 | +I, +H (activating) | ortho, para (directs to C6, C7) |

| Bromo | C4 | -I, +M (deactivating) | ortho, para (directs to C3 - deactivated) |

Considering these combined effects, both the C6 and C7 positions are activated by one of the methyl groups. The reaction is likely to be sluggish due to the deactivating nature of the protonated quinolinium ion under acidic conditions. However, under forcing conditions, substitution is expected to occur at either C6 or C7, or as a mixture of both. This is supported by studies on related systems; for example, 5,8-dichloroquinoline, when subjected to harsh nitrating conditions, yields the 6-nitro derivative, demonstrating that substitution can be forced onto the C6 position when C5 and C8 are blocked stackexchange.com.

Functionalization of the Methyl Groups (C(sp3)-H Activation)

The presence of two methyl groups at the C5 and C8 positions on the benzene (B151609) ring of this compound offers opportunities for selective functionalization through C(sp3)-H activation. While direct studies on this specific molecule are not prevalent, the reactivity of methyl groups on other quinoline derivatives provides a strong indication of the potential transformations.

Transition-metal catalysis is a powerful tool for the C-H functionalization of methyl groups on azaarenes like quinoline. For instance, rhodium(III)-catalyzed C(sp3)-H activation has been successfully employed for the alkenylation and amidation of 8-methylquinolines. researchgate.net It is plausible that this compound could undergo similar transformations. The nitrogen atom of the quinoline ring can act as a directing group, facilitating the regioselective activation of the C8-methyl group.

A proposed reaction scheme for the rhodium-catalyzed alkenylation of the C8-methyl group is depicted below. This type of reaction typically involves the formation of a five-membered rhodacycle intermediate. researchgate.net

Table 1: Potential C(sp3)-H Functionalization Reactions of the Methyl Groups

| Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| Alkenylation | [{Cp*RhCl2}2], Alkyne | 4-Bromo-5-methyl-8-allylquinoline derivative |

| Amidation | Rh(III) catalyst, Amidation source | 4-Bromo-5-methyl-8-(amidomethyl)quinoline |

Furthermore, metal-free approaches for the functionalization of C(sp3)-H bonds in methylquinolines have also been developed. These methods offer a milder and more environmentally friendly alternative to transition-metal catalysis. nih.gov For example, an iodine-DMSO mediated Kornblum oxidation can convert a methyl group into an aldehyde, which can then be used in a variety of subsequent reactions. researchgate.net

The relative reactivity of the C5 and C8 methyl groups would likely be influenced by both steric and electronic factors. The C8-methyl group is in closer proximity to the directing nitrogen atom, which could favor its activation in metal-catalyzed reactions. Conversely, the steric hindrance from the peri-position might influence the approach of bulky reagents.

Ring-Opening and Rearrangement Pathways of the Quinoline Nucleus

The quinoline nucleus is generally a stable aromatic system. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often less common than substitutions on the ring but can lead to the formation of novel heterocyclic structures.

One known rearrangement in the quinoline series involves the reaction of N-lithio-1,2-dihydroquinolines with acid chlorides or esters, which can lead to the formation of tertiary carbinols. rsc.org While this specific reaction requires initial reduction of the quinoline ring, it highlights a potential pathway for skeletal rearrangement.

Ring-opening of the quinoline system can be achieved under harsh oxidative or reductive conditions. For example, vigorous oxidation with potassium permanganate (B83412) can cleave the benzene ring, leaving the pyridine ring intact, although this is more typical for the unsubstituted quinoline. pharmaguideline.com The presence of electron-donating methyl groups on the benzene ring of this compound might influence the regioselectivity of such an oxidation.

A more synthetically useful ring-opening process is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed in the reaction of 3-haloquinolines with sodium amide, leading to an apparent direct substitution but involving a ring-opened intermediate. iust.ac.ir Although the bromine atom in this compound is at the 4-position, similar nucleophilic attack followed by ring-opening could potentially be induced under specific conditions, leading to rearranged products.

The Pfitzinger reaction, a classical method for quinoline synthesis, involves the ring opening of isatin (B1672199) in the presence of a base, followed by condensation with a carbonyl compound and subsequent cyclization to form a quinoline-4-carboxylic acid. iipseries.org This highlights a reverse process where a bicyclic system is formed from a ring-opened precursor, providing insight into the types of intermediates that might be involved in quinoline ring transformations.

Table 2: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions/Reagents | Potential Outcome |

|---|---|---|

| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO4) | Cleavage of the benzene or pyridine ring |

| ANRORC-type Reaction | Strong nucleophiles (e.g., NaNH2) | Rearranged heterocyclic products |

It is important to note that the specific substitution pattern of this compound will significantly influence the feasibility and outcome of these ring-opening and rearrangement pathways. The electronic effects of the bromo and dimethyl substituents, as well as their steric properties, will play a crucial role in determining the reactivity of the quinoline nucleus.

Spectroscopic and Advanced Analytical Characterization of 4 Bromo 5,8 Dimethylquinoline

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

A typical crystallographic study would involve growing a single crystal of 4-Bromo-5,8-dimethylquinoline, mounting it on a diffractometer, and exposing it to a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the crystal structure can be solved and refined.

Although no specific crystallographic data for this compound has been found, a study on a related compound, 4-Bromo-8-methoxyquinoline, illustrates the type of information that would be generated. Such an analysis would yield key parameters, which are hypothetically presented in the table below for illustrative purposes.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₀BrN |

| Formula Weight | 236.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

Note: The data in this table is hypothetical and serves only to illustrate the parameters that would be determined in an actual X-ray crystallography experiment. No published experimental data for this compound has been located.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of a compound and for its separation from mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) would be suitable for the analysis of this compound due to its likely volatility. In GC, the compound would be vaporized and passed through a column with a gaseous mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity can be determined by the presence of a single major peak.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. A solution of the compound is passed through a column packed with a solid adsorbent (stationary phase) with a liquid mobile phase. The separation is based on the compound's affinity for the stationary and mobile phases. A common mode for a compound like this would be reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed experimental conditions, including the specific column, mobile phase composition, flow rate, and detector settings, have not been published for this compound. The following table provides an example of the parameters that would be defined in a validated HPLC method for this compound.

Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Example Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table presents typical parameters for an HPLC analysis of a compound of this nature. The specific conditions would require experimental development and validation for this compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo 5,8 Dimethylquinoline

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a predominant method in computational quantum chemistry, offering a favorable balance between accuracy and computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system. For 4-Bromo-5,8-dimethylquinoline, DFT methods can elucidate its electronic structure, conformational preferences, and spectroscopic signatures.

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations provide a detailed picture of the electronic landscape of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For this compound, the presence of the electron-withdrawing bromine atom and electron-donating methyl groups on the quinoline (B57606) core influences the energies of these frontier orbitals.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies for a Model Quinoline System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are representative for a substituted quinoline system and calculated using DFT at the B3LYP/6-31G(d) level of theory. The actual values for this compound may vary. |

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods such as Mulliken population analysis or by examining the molecular electrostatic potential (MEP). The electronegative bromine and nitrogen atoms are expected to exhibit a partial negative charge, while the carbon and hydrogen atoms will carry partial positive charges. The methyl groups, being electron-donating, will influence the charge distribution on the aromatic rings. This charge distribution is critical in understanding intermolecular interactions and the regioselectivity of chemical reactions.

While the quinoline ring system is largely planar, the methyl groups can undergo rotation. Conformational analysis using DFT can determine the most stable arrangement of these groups in three-dimensional space. By calculating the potential energy surface as a function of the dihedral angles of the methyl group C-H bonds relative to the quinoline plane, the global minimum energy conformation can be identified. The energy barriers to rotation can also be calculated, providing insight into the flexibility of the molecule. For this compound, the steric hindrance between the methyl group at the 8-position and the peri-hydrogen at the 7-position can influence the preferred conformation.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Shielding: Theoretical calculations of nuclear magnetic resonance (NMR) shielding constants can predict the chemical shifts of ¹H and ¹³C atoms. These calculations are highly sensitive to the electronic environment of each nucleus. The predicted NMR spectra can be compared with experimental data to confirm the molecular structure. For this compound, the substituent effects of the bromine and methyl groups on the chemical shifts of the aromatic protons and carbons can be accurately modeled.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. DFT calculations can predict these frequencies, which relate to specific vibrational modes such as C-H stretching, C=C and C=N ring vibrations, and C-Br stretching. The calculated IR spectrum provides a theoretical fingerprint of the molecule that can be used for its identification.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups in a Model Substituted Quinoline

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| CH₃ Asymmetric Stretch | 2980-2960 |

| CH₃ Symmetric Stretch | 2880-2860 |

| C=C/C=N Ring Stretch | 1600-1450 |

| C-Br Stretch | 650-550 |

| Note: These are typical frequency ranges predicted by DFT calculations for substituted quinolines. |

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the energy landscapes of various transformations, identify key intermediates and transition states, and explain observed selectivity.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of a reaction. For instance, in nucleophilic aromatic substitution reactions at the 4-position, DFT can be used to model the formation of the Meisenheimer complex intermediate and the subsequent departure of the bromide ion. The calculated activation energies can predict the feasibility of the reaction under different conditions.

When a molecule can undergo multiple reaction pathways, computational modeling can help to determine the most favorable route. For this compound, reactions could potentially occur at the bromine-substituted carbon, the methyl groups, or the nitrogen atom. DFT calculations can assess the activation barriers for each of these potential pathways. For example, in metal-catalyzed cross-coupling reactions, the oxidative addition of a palladium catalyst to the C-Br bond is a critical step. Modeling this step can provide insights into the factors that control the efficiency and selectivity of the reaction. By understanding the underlying electronic and steric factors that govern the reaction pathways, it becomes possible to devise strategies for controlling the selectivity of chemical transformations involving this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

MD simulations treat molecules as dynamic entities, allowing researchers to observe their conformational changes and interactions with surrounding molecules, such as solvents or biological macromolecules, over time. For a molecule like this compound, MD simulations could elucidate how the bromo and dimethyl substitutions on the quinoline core influence its interaction profile.

Key Intermolecular Interactions:

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in its environment. MD simulations can quantify the strength and lifetime of these hydrogen bonds.

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl groups can modulate the electron density of the aromatic rings, influencing the strength of these interactions.

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. This type of interaction is increasingly recognized for its importance in molecular recognition and crystal engineering.

Hydrophobic Interactions: The methyl groups at the 5 and 8 positions contribute to the hydrophobic character of the molecule, promoting interactions with nonpolar residues in a protein binding site or partitioning into lipidic environments.

Illustrative Data from Molecular Dynamics Simulations of a Substituted Quinoline:

The following interactive table represents hypothetical data that could be generated from an MD simulation of a substituted quinoline derivative complexed with a protein, illustrating the types of intermolecular interactions that can be quantified.

| Interacting Residue | Interaction Type | Distance (Å) | Occupancy (%) |

| ASP 121 | Hydrogen Bond | 2.8 | 75 |

| PHE 258 | π-π Stacking | 3.5 | 60 |

| LYS 78 | Halogen Bond | 3.1 | 45 |

| LEU 205 | Hydrophobic | 4.2 | 80 |

This table is illustrative and based on typical findings for quinoline derivatives.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For this compound, QSAR/QSPR studies would be invaluable for predicting its potential biological activities and properties based on its molecular descriptors.

QSAR/QSPR modeling involves the calculation of a wide range of molecular descriptors that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, constitutional descriptors.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Once these descriptors are calculated for a set of quinoline derivatives with known activities or properties, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model.

For halogenated quinolines, descriptors that account for the electronic effects of the halogen (e.g., Hammett constants), its size (e.g., van der Waals radius), and its ability to form halogen bonds are often crucial for developing predictive models. The methyl groups would be described by their contribution to the molecule's hydrophobicity (e.g., logP) and steric bulk.

A hypothetical QSAR model for the anticancer activity of a series of bromo-substituted quinolines might take the following form:

pIC50 = β0 + β1(logP) + β2(Dipole Moment) + β3(LUMO Energy)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.

Representative Molecular Descriptors for QSAR/QSPR Studies of Substituted Quinolines:

The following interactive table presents a selection of molecular descriptors that are commonly used in the development of QSAR and QSPR models for quinoline derivatives.

| Descriptor | Description | Typical Value Range for Quinolines |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 150 - 400 g/mol |

| LogP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. | 2.0 - 5.0 |

| Dipole Moment | A measure of the polarity of the molecule. | 1.0 - 4.0 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -7.0 to -5.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | -2.0 to 0.0 eV |

| Molecular Surface Area | The total surface area of the molecule. | 150 - 250 Ų |

This table provides representative ranges for quinoline derivatives and is for illustrative purposes.

Such models, once validated, can be used to predict the activity or properties of new, unsynthesized quinoline derivatives, thereby prioritizing synthetic efforts towards compounds with the most promising profiles. The study of 5,8-quinolinequinone derivatives has shown that parameters like electrophilicity and molecular hardness can be strongly related to their biological activity dergipark.org.tr.

Advanced Applications and Future Research Directions of 4 Bromo 5,8 Dimethylquinoline Scaffolds

Role as Versatile Intermediates and Building Blocks in Complex Organic Synthesis

The 4-bromo-5,8-dimethylquinoline scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This bond can be readily functionalized through various cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of a wide range of substituents at the 4-position of the quinoline (B57606) core. This versatility makes it an attractive starting material for the construction of complex molecules with diverse functionalities.

Construction of Advanced Heterocyclic Systems

The this compound core can serve as a linchpin for the assembly of more elaborate heterocyclic systems. While direct examples of the synthesis of advanced heterocyclic systems from this specific compound are not extensively documented, the reactivity of the 4-bromoquinoline (B50189) moiety is well-established for such transformations. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be employed to forge new carbon-carbon and carbon-heteroatom bonds at the 4-position. This allows for the fusion of other heterocyclic rings onto the quinoline framework, leading to the creation of novel polycyclic aromatic systems with potentially interesting photophysical or biological properties.

A notable example of the synthetic utility of related bromo-quinoline derivatives is in the synthesis of pyrrolo[1,2-a]quinolines. A study on the antifungal properties of a series of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylates highlights the importance of the bromo-substituted quinoline scaffold. nih.gov In this research, all the synthesized pyrrolo[1,2-a]quinoline (B3350903) derivatives possessed a bromo substituent at the fourth position, indicating the crucial role of a bromo-quinoline precursor in the synthetic pathway. nih.gov This suggests that this compound could be a key intermediate for accessing similar advanced heterocyclic structures.

Synthesis of Functional Materials Precursors

The functionalization of the this compound scaffold can lead to the development of precursors for a variety of functional materials. By introducing specific organic moieties through cross-coupling reactions, it is possible to tune the electronic and optical properties of the resulting molecules. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO gap, which is a critical parameter for applications in organic electronics.

While specific research on this compound as a precursor for functional materials is limited, the broader class of quinoline derivatives has shown promise in this area. The ability to introduce diverse functional groups onto the quinoline core via the bromo-substituent makes it a promising candidate for the synthesis of novel organic semiconductors, dyes for dye-sensitized solar cells, and fluorescent probes.

Ligand Design in Organometallic Chemistry and Catalysis

Quinoline and its derivatives are well-known for their ability to act as ligands in organometallic chemistry, owing to the coordinating ability of the nitrogen atom. The electronic properties of the quinoline ring can be modulated by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. The this compound scaffold offers the potential for the design of novel ligands with tailored steric and electronic properties.

The bromine atom at the 4-position can be retained to influence the electronic nature of the ligand or can be replaced by other functional groups that can act as additional coordination sites. The methyl groups at the 5- and 8-positions can provide steric bulk, which can be advantageous in controlling the coordination geometry and reactivity of the metal center in catalytic applications. While there is no specific literature on the use of this compound as a ligand, the general principles of ligand design suggest its potential in this field.

Applications in Materials Science (e.g., Optoelectronic Devices, Chemosensors)

The quinoline core is a common feature in many functional materials due to its photophysical properties. Derivatives of quinoline have been investigated for their applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent chemosensors. The this compound scaffold provides a platform for the development of new materials with tailored properties for these applications.

For instance, the development of chemosensors for the detection of metal ions is an active area of research. Hydroxyquinolines are often used as fluorophores in metal chemosensors. epstem.net Computational studies on quinoline-based metal chemosensors have been performed to understand their binding mechanisms and spectroscopic properties. epstem.net While there are no specific reports on chemosensors derived from this compound, its functionalizable nature makes it a promising candidate for the development of new sensory materials. The introduction of specific ionophores at the 4-position could lead to selective and sensitive chemosensors for various analytes.

Development of Novel Reaction Methodologies Utilizing the this compound Scaffold

The unique reactivity of the this compound scaffold can be exploited for the development of novel synthetic methodologies. The presence of the bromine atom allows for a range of transformations that can be used to explore new chemical space. For example, the development of new palladium-catalyzed cross-coupling reactions or the exploration of novel nucleophilic aromatic substitution reactions on this specific substrate could lead to new and efficient ways to synthesize functionalized quinolines.

Difficult-to-access 4-bromoquinolines can be constructed from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter. researchgate.net This highlights the ongoing efforts to develop new synthetic routes to bromo-substituted quinolines, which in turn can be used to develop further methodologies. The this compound scaffold could serve as a model substrate for the development and optimization of such new reaction conditions.

Theoretical Predictions for New Synthetic Routes and Reactivity Patterns

Computational chemistry can play a significant role in predicting the reactivity of this compound and in designing new synthetic routes to its derivatives. Density Functional Theory (DFT) calculations can be used to study the electronic structure of the molecule, predict its reactivity towards various reagents, and elucidate the mechanisms of potential reactions.

For example, theoretical calculations could be used to predict the regioselectivity of further electrophilic aromatic substitution reactions on the this compound ring or to model the transition states of various cross-coupling reactions to optimize reaction conditions. Such computational studies can provide valuable insights that can guide experimental work and accelerate the discovery of new applications for this versatile scaffold. While specific theoretical studies on this compound are not yet available, the application of computational methods to quinoline-based systems is a growing area of research. epstem.net

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-5,8-dimethylquinoline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromination of 5,8-dimethylquinoline using reagents like in a polar aprotic solvent (e.g., ) under reflux. Optimization includes:

- Temperature control : Maintaining 70–80°C to balance reactivity and selectivity.

- Catalyst use : Lewis acids (e.g., ) can enhance regioselectivity at the 4-position.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients.

Yields (~60–75%) depend on precursor purity and brominating agent stoichiometry .

Basic: How is this compound characterized structurally?

Methodological Answer:

- NMR : -NMR shows methyl protons (5- and 8-positions) as singlets (~δ 2.5–2.7 ppm). The aromatic proton at the 4-bromo position is deshielded (δ 8.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M+H] peaks at m/z 265 (for ) and 267 (for ) with a 1:1 ratio .

- X-ray crystallography : Resolve regiochemistry and confirm substitution patterns using SHELX software for refinement .

Basic: What nucleophilic substitution reactions are feasible at the 4-bromo position?

Methodological Answer:

The 4-bromo group undergoes substitution with:

- Amines : React with primary/secondary amines (e.g., , morpholine) in at 100°C to yield 4-amino derivatives.

- Thiols : Use as base in ethanol for 4-thioether products.

- Grignard reagents : Requires anhydrous conditions and catalytic for cross-coupling.

Monitor progress via TLC and isolate products via recrystallization .

Basic: How can researchers assess the antimicrobial activity of this compound?

Methodological Answer:

- Broth microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.

- Incubate at 37°C for 18–24 hours; determine MIC (minimum inhibitory concentration).

- Control : Include ciprofloxacin as a positive control and DMSO as a solvent control.

- Mechanistic follow-up : Use fluorescence assays to study DNA gyrase/topoisomerase inhibition .

Advanced: How do the methyl groups at 5 and 8 positions influence reactivity?

Methodological Answer:

- Steric effects : The 5- and 8-methyl groups hinder electrophilic attack at adjacent positions, directing bromination to the 4-position.

- Electronic effects : Methyl groups donate electrons via hyperconjugation, slightly deactivating the ring but favoring radical bromination mechanisms.

- Comparative studies : Replace methyl with bulkier groups (e.g., tert-butyl) to study steric thresholds using DFT calculations .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardize assays : Use identical strains, media, and incubation conditions across studies.

- Purity verification : Characterize batches via HPLC (>95% purity) to rule out impurity-driven effects.

- Structural analogs : Compare with 4-chloro-5,8-dimethylquinoline to isolate bromine’s role in activity .

Advanced: How can computational modeling predict regioselectivity in derivatization?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces.

- Transition state analysis : Model nucleophilic attack at the 4-position to calculate activation barriers.

- Software : Use Gaussian or ORCA packages; validate with experimental kinetic data .

Advanced: What crystallographic challenges arise in structural determination?

Methodological Answer:

- Twinned crystals : Optimize solvent (e.g., chloroform/hexane) and slow evaporation for single-crystal growth.

- Data collection : Use synchrotron radiation for weak diffractors. Refine with SHELXL, addressing disorder in methyl/bromo groups .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

- Varied substituents : Synthesize derivatives with halogens (F, I), methoxy, or nitro groups at the 4-position.

- Biological testing : Correlate logP (lipophilicity) with antimicrobial potency.

- Statistical analysis : Use multivariate regression to identify key electronic/steric parameters .

Advanced: What are best practices for handling brominated quinolines in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.